
(4-Iodopyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodopyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an iodine atom at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodopyridin-3-yl)boronic acid typically involves the borylation of 4-iodopyridine. One common method is the Miyaura borylation reaction, which involves the reaction of 4-iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger-scale synthesis. This often involves the use of continuous flow reactors to improve efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Iodopyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, are used to facilitate the borylation reaction.
Oxidizing Agents: Used for the oxidation of the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry
(4-Iodopyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . It is also used in the synthesis of complex molecules and natural products.
Biology and Medicine
In biological research, this compound is used as a building block for the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (4-Iodopyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.
(4-Bromopyridin-3-yl)boronic Acid: Similar to (4-Iodopyridin-3-yl)boronic acid but with a bromine atom instead of iodine.
(4-Chloropyridin-3-yl)boronic Acid: Similar to this compound but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can be selectively substituted under mild conditions. This allows for greater versatility in synthetic applications compared to its bromine and chlorine analogs .
Q & A
Q. What are the key synthetic challenges in preparing (4-Iodopyridin-3-yl)boronic acid, and how can purification be optimized?
Basic Research Focus
Boronic acids often require synthesis as prodrugs (e.g., boronic esters) due to instability and purification challenges during multi-step reactions. The iodine substituent in this compound may complicate purification due to steric hindrance or side reactions. To optimize purification, methods such as recrystallization under inert atmospheres or chromatography using silica gel modified with diol-containing phases (to exploit boronic acid-diol interactions) are recommended. Intermediate derivatization into stable esters (e.g., pinacol boronic esters) can also mitigate degradation .
Q. How does this compound interact with glycoproteins, and what factors influence binding selectivity?
Advanced Research Focus
The binding affinity and selectivity of this compound with glycoproteins depend on the terminal saccharide moiety and buffer conditions. Surface plasmon resonance (SPR) studies show that secondary interactions (e.g., hydrophobic or ionic interactions) can reduce selectivity. Adjusting buffer pH to physiological ranges (7.4–8.5) and using competitive eluents like sorbitol or high-pH borate buffers can enhance specificity. SPR with carboxymethyl dextran-coated substrates functionalized with boronic acid derivatives is a validated method for quantifying binding kinetics .
Q. What advanced mass spectrometry techniques enable characterization of boronic acid-containing peptides derived from this compound?
Advanced Research Focus
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) with 2,5-dihydroxybenzoic acid (DHB) as a matrix enables in situ derivatization of boronic acids, preventing trimerization/boroxine formation. For peptides with multiple boronic acid groups, on-plate esterification with DHB improves ionization efficiency and simplifies sequencing. Post-source decay (PSD) or tandem MS (MS/MS) further resolves fragmentation patterns, even for branched peptides .
Q. How do structural modifications to the pyridinyl ring affect the thermodynamic and kinetic binding properties of this compound with diols?
Advanced Research Focus
The iodine substituent at the 4-position of the pyridinyl ring may sterically hinder diol binding or alter electronic properties (e.g., pKa of the boronic acid). Stopped-flow kinetic assays reveal that kon values for diol binding correlate with thermodynamic affinities. Modifications such as introducing electron-withdrawing groups (e.g., halogens) can accelerate binding rates. Computational modeling (DFT or MD simulations) is recommended to predict steric/electronic effects on binding .
Q. What analytical strategies are recommended for detecting trace impurities of this compound in pharmaceutical intermediates?
Basic Research Focus
Triple quadrupole LC-MS/MS in multiple reaction monitoring (MRM) mode offers high sensitivity (detection limits <1 ppm) for underivatized boronic acids. Mobile phases with 0.1% formic acid in water/acetonitrile enhance ionization, while C18 columns provide optimal separation. Validation per ICH guidelines ensures accuracy, precision, and linearity. This method avoids time-consuming derivatization steps required in traditional GC-MS approaches .
Q. What role does the iodine substituent play in the biological activity of this compound, particularly in proteasome inhibition?
Advanced Research Focus
The iodine atom may enhance binding to proteasomal threonine residues via halogen bonding or hydrophobic interactions, as seen in proteasome inhibitors like Bortezomib. Co-crystallization studies with the 20S proteasome subunit and activity assays (e.g., fluorogenic substrate cleavage inhibition) are critical for elucidating structure-activity relationships. Competitive binding experiments with iodinated vs. non-iodinated analogs can isolate the substituent’s contribution .
Q. How can surface plasmon resonance (SPR) spectroscopy be utilized to study the interaction dynamics between this compound and cellular targets?
Advanced Research Focus
SPR with AECPBA (4-[(2-aminoethyl)carbamoyl]phenylboronic acid)-functionalized gold substrates enables real-time monitoring of binding events. Immobilization via carboxymethyl dextran layers mimics physiological conditions. Kinetic parameters (ka, kd) are derived from sensorgram fitting using 1:1 Langmuir models. Secondary interactions are minimized by pre-treating surfaces with blocking agents (e.g., BSA) and optimizing buffer ionic strength .
Q. What computational approaches are effective in predicting the reactivity and binding modes of this compound derivatives?
Advanced Research Focus
QSAR models combined with k-means clustering of 1,357 molecular descriptors (e.g., topological, electronic) enable chemical space mapping and predictive design. Principal component analysis (PCA) reduces dimensionality, while molecular docking (e.g., AutoDock Vina) identifies potential binding poses with targets like proteasomes or lectins. RDKit and Mordred libraries automate descriptor calculation for high-throughput virtual screening .
Properties
Molecular Formula |
C5H5BINO2 |
---|---|
Molecular Weight |
248.82 g/mol |
IUPAC Name |
(4-iodopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BINO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H |
InChI Key |
IABLMRQBSSZTKR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)I)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.